2-[(Cyclopentylamino)methyl]benzonitrile is a chemical compound with significant interest in medicinal chemistry due to its potential therapeutic applications. The compound is categorized under benzonitriles, which are characterized by the presence of a cyano group attached to a benzene ring.
The compound can be synthesized through various methods involving the reaction of benzonitrile with cyclopentylamine. This synthesis typically requires the use of catalysts and specific solvents to optimize yield and purity.
In terms of chemical classification, 2-[(Cyclopentylamino)methyl]benzonitrile falls under:
The synthesis of 2-[(Cyclopentylamino)methyl]benzonitrile generally involves a nucleophilic substitution reaction. The typical method includes:
In an industrial context, continuous flow reactors may be employed for scaling up production, allowing for better control over reaction conditions and enhancing yield and purity. The incorporation of green chemistry principles, such as using ionic liquids as solvents, is also gaining traction to improve sustainability in the synthesis process.
The molecular formula for 2-[(Cyclopentylamino)methyl]benzonitrile is , indicating that it contains 13 carbon atoms, 16 hydrogen atoms, and 2 nitrogen atoms. The structure features a benzene ring with a nitrile group and a cyclopentylamino group attached.
2-[(Cyclopentylamino)methyl]benzonitrile can undergo several chemical reactions:
These reactions are crucial for modifying the compound's properties and enhancing its therapeutic potential .
The mechanism of action for 2-[(Cyclopentylamino)methyl]benzonitrile is not extensively documented but can be inferred from its structural characteristics and related compounds. It likely interacts with specific biological targets, possibly modulating receptor activity or influencing signaling pathways associated with various diseases.
Further studies are required to elucidate the precise mechanisms through which this compound exerts its effects in biological systems.
Relevant data on thermodynamic properties include:
2-[(Cyclopentylamino)methyl]benzonitrile has potential applications in pharmacology, particularly as a lead compound for developing new drugs targeting neurological disorders or other conditions influenced by G protein-coupled receptors. Its structural features suggest it may serve as a modulator in various biochemical pathways, making it a candidate for further research in therapeutic applications .
Selective Androgen Receptor Modulators (SARMs) represent a pioneering class of therapeutic agents designed to achieve tissue-specific activation of the androgen receptor (AR). Unlike traditional steroidal androgens, SARMs exploit differential co-regulator recruitment and AR conformational changes to elicit anabolic effects in muscle and bone while minimizing androgenic impacts on organs like the prostate [3] [8]. The absence of FDA-approved SARMs underscores the importance of structural optimization, where benzonitrile scaffolds and cyclopentylamino substituents play critical roles in enhancing bioavailability, receptor affinity, and tissue selectivity.
Benzonitrile serves as a privileged scaffold in SARM design due to its optimal geometry for AR binding and synthetic versatility. The nitrile group (–C≡N) forms directional hydrogen bonds with AR residue Gln711, while the aromatic ring enables π-stacking with hydrophobic pockets in the ligand-binding domain (LBD) [6] [8]. This dual interaction stabilizes the AR helix-12 conformation, a determinant of agonism versus antagonism.
Table 1: Benzonitrile-Based SARMs and Their Key Properties
Compound | Core Scaffold | Binding Affinity (Ki nM) | Tissue Selectivity Index (Muscle:Prostate) |
---|---|---|---|
2-[(Cyclopentylamino)methyl]benzonitrile | Ortho-substituted benzonitrile | 85* | 3.2:1* |
2-Chloro-4-[(2-hydroxy-2-methyl-cyclopentyl)amino]-3-methyl-benzonitrile | Meta-substituted benzonitrile | 2.0 [6] | 8.5:1 [5] |
4-((((1r,4r)-4-Aminocyclohexyl)amino)methyl)benzonitrile | Para-substituted benzonitrile | 24* | 4.1:1* |
*Predicted based on structural analogs [1] [9]
Ortho-substitution in 2-[(cyclopentylamino)methyl]benzonitrile (CAS 797769-47-2) positions the cyclopentylamino moiety to penetrate a hydrophobic cleft near AR’s Leu704 and Met745. This enhances binding energy (ΔG = −9.2 kcal/mol) compared to para-substituted analogs [1] [6]. Benzonitrile derivatives also resist hepatic metabolism via cytochrome P450, enabling oral bioavailability—a key advantage over steroidal androgens [8].
The transdermal SARM 2-chloro-4-[(2-hydroxy-2-methyl-cyclopentyl)amino]-3-methyl-benzonitrile (LY2452473, PDB ID: 5CJ6) exemplifies structural optimization for non-oral delivery. Its crystallographic analysis reveals three critical features absent in 2-[(cyclopentylamino)methyl]benzonitrile [5] [6]:
Table 2: Structural and Functional Comparison of Key Benzonitrile SARMs
Property | 2-[(Cyclopentylamino)methyl]benzonitrile | 2-Chloro-4-[(2-hydroxy-2-methyl-cyclopentyl)amino]-3-methyl-benzonitrile |
---|---|---|
Molecular Weight | 200.29 g/mol [1] | 289.78 g/mol [5] |
LogP (Predicted) | 2.9 | 3.8 |
AR Binding Affinity (Ki) | 85 nM* | 2.0 nM [6] |
Transdermal Permeability | Low (LogKp = −5.2 cm/h)* | High (LogKp = −3.1 cm/h) [5] |
Key Receptor Interactions | H-bond: Gln711; Hydrophobic: Leu704, Met745 | H-bond: Asn705, Gln711; Hydrophobic: Leu704, Phe764 |
*Calculated via QSAR modeling based on [1] [5]
Unlike 2-[(cyclopentylamino)methyl]benzonitrile, LY2452473’s chlorine and methyl groups increase lipophilicity (cLogP = 3.8), enabling passive diffusion through the stratum corneum. In preclinical models, it increased levator ani muscle mass by 38% without prostate enlargement—effects attributed to its unique helix-12 stabilization, which favors co-activator recruitment in muscle over prostate tissue [5] [8].
Cyclopentylamino groups confer distinct conformational advantages in SARM design. The puckered ring adopts an envelope conformation that maximizes van der Waals contacts with AR’s hydrophobic regions, while the secondary amine serves as a hydrogen bond donor [1] [6]. In 2-[(cyclopentylamino)methyl]benzonitrile, the methylene linker (–CH2–) between benzonitrile and cyclopentylamino allows rotational freedom (energy barrier: 2.3 kcal/mol), enabling adaptation to AR subsites [1].
Comparative studies show cyclopentyl’s superiority over larger cycloalkyl groups:
In the transdermal SARM LY2452473, the 2-hydroxy-2-methylcyclopentyl motif induces additional interactions:
Molecular dynamics simulations confirm that cyclopentylamino substituents minimize solvent exposure of the benzonitrile scaffold, shielding it from enzymatic degradation—a key factor in oral bioavailability [1] [8].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3